3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(10)4-5(8-9)2-3-7/h4,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMINGQDJLQFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol features a pyrazole ring, which is known for its diverse biological activities. The presence of the aminoethyl group enhances its solubility and potential interaction with biological targets.
In Vitro Studies
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against standard pathogens, revealing that certain compounds displayed inhibition potency ranging from moderate to high against Gram-positive and Gram-negative bacteria as well as fungi. Notably, the minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.013 |
| Candida albicans | 0.016 |
The mechanism by which 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol exerts its antimicrobial effects may involve interference with bacterial DNA synthesis. Molecular docking studies suggest that it interacts with DNA gyrase, an essential enzyme for bacterial replication . This interaction potentially disrupts the normal function of the enzyme, leading to bactericidal effects.
Antitubercular Activity
Recent investigations into the antitubercular properties of pyrazole derivatives have shown promising results. A study focused on a series of pyrazolylpyrimidinones indicated that these compounds were bactericidal against replicating Mycobacterium tuberculosis (Mtb) strains . The compounds were effective even against clinical isolates, suggesting a novel mechanism of action that may not involve traditional resistance pathways.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Pyrazolylpyrimidinone A | 0.015 | Bactericidal |
| Pyrazolylpyrimidinone B | 0.020 | Bactericidal |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyrazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the pyrazole ring has been associated with enhanced potency against both bacterial and fungal strains .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain structural modifications led to improved efficacy, particularly against MRSA and other resistant strains .
- Antitubercular Screening : Another research effort focused on the antitubercular activity of pyrazole derivatives identified several candidates with low MIC values against Mtb, demonstrating their potential as new therapeutic agents in tuberculosis treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazoles, including 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol, exhibit significant antimicrobial activity. For instance, a series of pyrazole derivatives were evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and viability .
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. A study showcased that certain pyrazole compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways . The structure of 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol allows it to interact with molecular targets involved in cell proliferation and survival.
Biochemical Applications
Enzyme Inhibition
3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol has been investigated for its role as an enzyme inhibitor. Its ability to bind to active sites of enzymes can hinder their activity, making it a valuable tool in studying enzyme kinetics and mechanisms . This characteristic is particularly useful in drug discovery, where enzyme inhibitors are often sought after for therapeutic development.
Iron Chelation
The compound has also been studied for its iron-chelating properties. Research indicates that pyrazole derivatives can affect iron homeostasis within biological systems, which is crucial for various cellular processes and can be leveraged in treating conditions related to iron dysregulation .
Material Science
Synthesis of Advanced Materials
In material science, 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol is utilized as a building block for synthesizing advanced materials. Its unique chemical properties allow it to be incorporated into polymers and nanomaterials, enhancing their functionality and performance in various applications, including sensors and drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A comprehensive study examined the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol | 32 | Staphylococcus aureus |
| 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol | 32 | Escherichia coli |
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol led to a significant reduction in cell viability of breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
| Treatment Concentration (µM) | % Cell Viability | % Apoptotic Cells |
|---|---|---|
| 0 | 100 | 10 |
| 10 | 75 | 25 |
| 50 | 40 | 60 |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key pyrazole-based compounds with structural or functional similarities:
Functional and Reactivity Differences
- Chelation Capacity: The aminoethyl and hydroxyl groups in 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol make it a stronger metal chelator compared to simpler analogues like 3-methyl-1H-pyrazol-5-ol .
- Solubility: Ethanolamine-substituted derivatives (e.g., ) exhibit higher aqueous solubility than phenyl-substituted analogues (e.g., ).
- Electronic Effects: Thiazole or ketone groups (e.g., ) introduce electron-withdrawing effects, altering redox behavior compared to hydroxyl or aminoethyl groups.
Preparation Methods
Stepwise Synthesis
- Step 1: Preparation of β-keto ester intermediate (compound 8) from N-Boc-β-alanine (compound 7) via Masamune-Claisen type condensation.
- Step 2: Reaction of β-keto ester 8 with hydrazine derivatives (9a–g) in refluxing methanol to form tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (compounds 10a–e) and tert-butyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates (compounds 11f,g).
- Step 3: Acidolytic deprotection of carbamates with HCl–EtOAc to yield the target 3-(2-aminoethyl)-1H-pyrazol-5-ols (compounds 6b, 6c) in 78–84% yields.
Reaction Conditions and Yields
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Boc-β-alanine, Masamune-Claisen condensation | β-keto ester (8) | Literature procedure | Intermediate |
| 2 | β-keto ester 8 + hydrazine derivatives 9a–g, reflux in MeOH, 5 h | Carbamates 10a–e, 11f,g | 48–83 | Some products precipitate |
| 3 | Acidolytic deprotection with HCl–EtOAc | 3-(2-aminoethyl)-1H-pyrazol-5-ols (6b, 6c) | 78–84 | Pure free amines obtained |
This method is valued for its straightforward three-step synthesis and good overall yields, providing access to various N-substituted pyrazol-5-ol derivatives.
Method 2: Cyclization of Dialkyl Acetone-1,3-dicarboxylate
Synthetic Sequence
- Step 1: Cyclization of dialkyl acetone-1,3-dicarboxylate (compound 21) with monosubstituted hydrazines (9) to form alkyl pyrazolone-3-acetates (compound 22).
- Step 2: Subsequent three-step transformations convert these intermediates into 3-(2-(dialkylamino)ethyl)-1H-pyrazol-5-ols (compounds 15 and 26).
Characteristics
- This method allows synthesis of N,N-dialkyl analogues.
- Yields vary depending on hydrazine substituents and reaction conditions.
- Enables structural diversity for biological evaluation.
Alternative Synthetic Insights
While the above two methods are primary, other related pyrazole syntheses provide context for reaction conditions and yields applicable to 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol:
- Visible Light-Induced Condensation: Reactions of substituted aldehydes with pyrazoline-5-ones under visible light at room temperature yield pyrazol-5-ol derivatives with yields ranging from 28% to 96%, depending on solvent and time (see Table below).
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Methanol | 5 | 78 |
| 2 | Ethanol | 3 | 96 |
| 3 | Acetonitrile | 10 | 62 |
| 4 | Chloroform | 12 | 47 |
| 5 | Acetone | 18 | 35 |
| 6 | Water | 23 | Trace |
| 7 | Ethyl Acetate | 18 | 32 |
| 8 | Dichloromethane | 18 | 28 |
| 9 | MeOH/H2O (1:1) | 8 | 68 |
| 10 | DMF | 8 | 60 |
This method is less direct but useful for certain substituted pyrazol-5-ol derivatives.
Experimental Notes and Characterization
- Melting points measured on Kofler micro hot stage.
- Purification often involves column chromatography and acid-base extraction.
- Characterization includes IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and sometimes X-ray crystallography.
- Acidolytic deprotection is typically done with HCl in ethyl acetate.
- Reaction times vary from 3 to 18 hours depending on solvent and reactants.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Major Steps | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Boc-β-alanine | Masamune-Claisen condensation, hydrazine reflux in MeOH, HCl–EtOAc deprotection | β-keto ester → carbamate → free amine | 48–84 | Straightforward, versatile |
| 2 | Dialkyl acetone-1,3-dicarboxylate | Cyclization with hydrazines, multi-step transformations | Pyrazolone-3-acetates → dialkylamino pyrazol-5-ols | Variable | Access to dialkyl analogues |
| 3 | Substituted aldehydes + pyrazoline-5-one | Visible light irradiation, various solvents | Condensation under mild conditions | 28–96 | Useful for substituted analogues |
Q & A
Q. What are the optimized synthetic routes for 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:
- Cyclization : Reacting β-keto esters with hydrazine derivatives under reflux in ethanol .
- Aminoethylation : Introducing the 2-aminoethyl group via reductive amination using sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid .
- Critical Parameters : Temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometry of reagents significantly impact purity and yield. For example, NaCNBH₃ requires mildly acidic conditions to prevent side reactions .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for pyrazole ring protons (δ 6.5–7.5 ppm) and aminoethyl group signals (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., N–N in pyrazole ≈ 1.35 Å) and hydrogen-bonding networks to confirm substitution patterns .
- Mass Spectrometry : Confirm molecular weight (C₆H₁₀N₃O; theoretical MW = 155.16 g/mol) and fragmentation patterns .
Q. What are the stability considerations for 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol under varying pH and temperature?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Test in buffers (pH 2–12) at 25°C. The aminoethyl group may protonate in acidic conditions, altering solubility and reactivity .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for pyrazoles) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
- Methodological Answer : Employ molecular docking and QSAR models:
- Docking : Use AutoDock Vina to simulate binding to histamine receptors (e.g., H1/H4), leveraging the aminoethyl group’s similarity to histamine’s side chain .
- QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with anti-inflammatory or antimicrobial activity. Limitations include inaccuracies in solvation effects and entropic contributions .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting or IR peaks) during characterization?
- Methodological Answer : Troubleshooting steps:
- Dynamic Effects : Check for tautomerism in the pyrazole ring (e.g., 1H- vs. 2H- tautomers) using variable-temperature NMR .
- Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete reduction or oxidation .
- Crystallographic Validation : Compare experimental XRD data with predicted structures from DFT calculations .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation/acylation) of this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Protecting Groups : Temporarily block the aminoethyl group with Boc (tert-butoxycarbonyl) to direct substitution to the pyrazole ring .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate specific sites for electrophilic attack .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic reactions at the hydroxyl group .
Q. How does the compound’s conformation impact its interaction with biological targets?
- Methodological Answer : Conformational analysis via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
